molecular formula C13H13N3O4S B1415318 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 2197054-21-8

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1415318
CAS No.: 2197054-21-8
M. Wt: 307.33 g/mol
InChI Key: KCDSWSKTFOLEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound is a chemical intermediate to the drug olanzapine . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound can exist in multiple well-characterised crystalline polymorphic forms , which may have implications for its biochemical activity

Result of Action

It is known that the compound is a chemical intermediate to the drug olanzapine , suggesting that it may have similar effects.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For example, it has been found that the compound crystallizes easily at temperatures above and below the glass transition temperature . The specific influence of these and other environmental factors on the compound’s action, efficacy, and stability is a topic of ongoing research.

Properties

IUPAC Name

ethyl 5-methyl-2-(2-nitroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-6-4-5-7-10(9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDSWSKTFOLEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.